Norfluoxetine Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Norfluoxetine is a primary blood metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, an antidepressant, sold under the trade name Prozac . It is a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine .

Molecular Structure Analysis

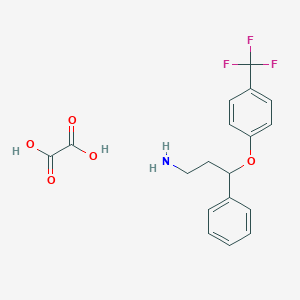

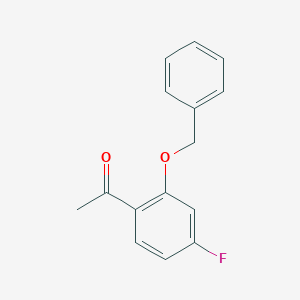

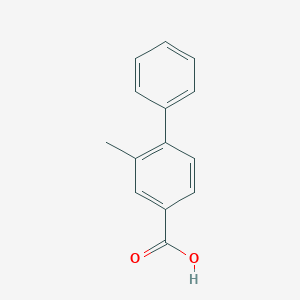

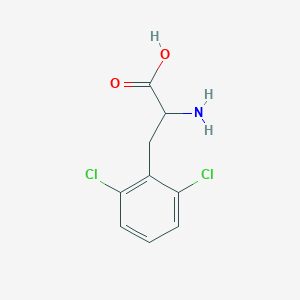

The empirical formula of Norfluoxetine Oxalate is C18H18F3NO5 . The molecular weight is 385.33 . The SMILES string representation is NCCC (C1=CC=CC=C1)OC2=CC=C (C (F) (F)F)C=C2.OC (C (O)=O)=O .Physical And Chemical Properties Analysis

Norfluoxetine Oxalate is a liquid at room temperature . It has a concentration of 1.0 mg/mL in methanol (as free base) . The storage temperature is 2-8°C .Scientific Research Applications

Norfluoxetine Oxalate: Scientific Research Applications

Clinical Toxicology and Urine Drug Testing: Norfluoxetine Oxalate is used as a reference standard in clinical toxicology to quantify fluoxetine levels in biological samples like urine, serum, or plasma through techniques such as LC/MS or GC/MS .

Pharmacokinetic Studies: It serves as a compound of interest in pharmacokinetic studies to understand the metabolism and distribution of fluoxetine in the body .

Therapeutic Drug Monitoring: The compound is utilized in therapeutic drug monitoring, ensuring proper drug dosage and assessing drug absorption and clearance rates from the body .

Environmental Toxicology: Research on Norfluoxetine Oxalate also extends to environmental toxicology, where its effects on ecosystems, particularly aquatic environments, are studied .

Bioanalytical Method Development: It is involved in the development of bioanalytical methods for detecting and quantifying pharmaceutical compounds in biological matrices .

Oxidative Stress Studies: Studies on oxidative stress generation by antidepressants like fluoxetine and its metabolites, including Norfluoxetine Oxalate, are conducted to assess their impact on human health and the environment .

Mechanism of Action

Target of Action

Norfluoxetine Oxalate is an active metabolite of the antidepressant fluoxetine . Its primary target is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Norfluoxetine Oxalate acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin, leading to an increase in the extracellular level of serotonin. This results in prolonged neurotransmission and enhanced serotonergic effects .

Biochemical Pathways

The primary biochemical pathway affected by Norfluoxetine Oxalate is the serotonergic pathway . By inhibiting the reuptake of serotonin, Norfluoxetine Oxalate increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission .

Pharmacokinetics

The elimination half-life of fluoxetine, the parent compound of Norfluoxetine Oxalate, is about 1 to 4 days, while that of Norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that Norfluoxetine Oxalate should be used with caution in patients with reduced metabolic capability, such as those with hepatic dysfunction .

Result of Action

The increased serotonin levels resulting from the action of Norfluoxetine Oxalate can lead to improved mood and feelings of well-being, which is why it is used as an antidepressant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norfluoxetine Oxalate. For instance, the presence of certain bacteria can affect the bioavailability and elimination rate constants of fluoxetine . Furthermore, the compound’s action can be influenced by the individual’s metabolic capability, age, and the presence of other drugs .

Future Directions

The increase of brain Allo content elicited by fluoxetine and norfluoxetine, rather than the inhibition selective of 5-HT reuptake, may be operative in the fluoxetine-induced remission of the behavioral abnormalities associated with mood disorders . Therefore, the term “SSRI” may be misleading in defining the pharmacological profile of fluoxetine and its congeners . To this extent, the term “selective brain steroidogenic stimulants” (SBSSs) could be proposed .

properties

IUPAC Name |

oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWJCEPFCGIDPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norfluoxetine Oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)